3,5-Dimethylpyrido[3,4-e][1,2,4]triazine

Antifungal MIC Candida

3,5-Dimethylpyrido[3,4-e][1,2,4]triazine (CAS 121845-74-7) is a fused heterocyclic small molecule (C₈H₈N₄, MW 160.18) that belongs to the pyrido[3,4-e][1,2,4]triazine class. Preclinical profiling has documented its broad-spectrum antifungal activity, with in‑vitro minimum inhibitory concentrations (MICs) ≤16 µg/mL against Candida, Aspergillus, Mucor, and Trichophyton species.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 121845-74-7
Cat. No. B3346675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylpyrido[3,4-e][1,2,4]triazine
CAS121845-74-7
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1N=C(N=N2)C
InChIInChI=1S/C8H8N4/c1-5-8-7(3-4-9-5)12-11-6(2)10-8/h3-4H,1-2H3
InChIKeyJKFHTFWIIMAUHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylpyrido[3,4-e][1,2,4]triazine (CAS 121845-74-7) – A Core Pyridotriazine Scaffold for Antifungal and Kinase-Targeted Programs


3,5-Dimethylpyrido[3,4-e][1,2,4]triazine (CAS 121845-74-7) is a fused heterocyclic small molecule (C₈H₈N₄, MW 160.18) that belongs to the pyrido[3,4-e][1,2,4]triazine class [1]. Preclinical profiling has documented its broad-spectrum antifungal activity, with in‑vitro minimum inhibitory concentrations (MICs) ≤16 µg/mL against Candida, Aspergillus, Mucor, and Trichophyton species [2]. The compound is also listed in ChEMBL (CHEMBL85271) with a “Preclinical” max‑phase designation, highlighting its transition from exploratory chemistry to early drug‑discovery evaluation [3].

Why 3,5-Dimethylpyrido[3,4-e][1,2,4]triazine Cannot Be Substituted Arbitrarily in Antifungal or Kinase-Focused Projects


Within the pyrido[3,4-e][1,2,4]triazine series, small structural modifications at the 3- and 5-positions drive large differences in potency, spectrum, and physicochemical properties [1]. Replacing the 3,5‑dimethyl pattern with a bulkier aryl or heteroaryl group can improve antifungal MIC against a single strain but frequently sacrifices solubility, increases molecular weight, and narrows the fungal spectrum—making the generic substitution of “closely related” triazines a high-risk procurement decision when consistent, broad‑spectrum activity or a defined physicochemical space is required.

Quantitative Evidence Differentiating 3,5-Dimethylpyrido[3,4-e][1,2,4]triazine from Its Closest Analogs


Broad‑Spectrum Antifungal Activity Consistent Across Major Pathogenic Genera

In agar‑dilution assays, 3,5‑dimethylpyrido[3,4‑e][1,2,4]triazine inhibited growth of Candida, Aspergillus, Mucor, and Trichophyton species at MICs ≤ 16 µg/mL [1]. By contrast, the 3‑phenyl analog—while 4‑fold more potent against Candida albicans (MIC 4 µg/mL)—lost activity against Aspergillus niger (MIC > 32 µg/mL), illustrating that the dimethyl substitution confers a broader antifungal spectrum [2]. The 3,5‑dimethyl compound thus occupies a unique position, offering balanced, multi‑genera coverage rather than narrow, strain‑specific potency.

Antifungal MIC Candida

Physicochemical Profile: Lower Lipophilicity Drives Superior Drug‑Likeness Over C3‑Aryl Analogs

The computed LogP (XLogP3) of 3,5‑dimethylpyrido[3,4‑e][1,2,4]triazine is 0.4, compared with 2.6 for the 3‑phenyl analog and 2.8 for the 3‑benzyl analog (Triafungin) [1][2]. The more than 2‑log‑unit reduction in lipophilicity translates into markedly improved aqueous solubility and a lower risk of CYP450‑mediated metabolism, which are critical factors in selecting a lead scaffold for oral antifungal or systemic kinase‑inhibitor programs.

Drug-likeness LogP Solubility

Minimal Molecular Weight Maximizes Ligand Efficiency for Fragment‑Based Drug Design

At 160.18 g/mol, 3,5‑dimethylpyrido[3,4‑e][1,2,4]triazine is 28 % lighter than the 3‑phenyl analog (222 g/mol) and 35 % lighter than the 3‑(4‑fluorophenyl)‑5,7‑dimethyl analog (247 g/mol) [1]. In antifungal fragment screens, lower molecular weight is directly associated with higher ligand efficiency (LE), allowing more room for subsequent optimization without violating Lipinski’s rule of five. The dimethyl core thus represents an attractive “minimal pharmacophore” for fragment‑growing strategies.

Fragment-based drug design Ligand efficiency Lead optimization

Preclinical Designation and ChEMBL Annotation Signal Mature Biological Characterization

3,5‑Dimethylpyrido[3,4‑e][1,2,4]triazine holds a ChEMBL “Max Phase: Preclinical” annotation, based on seven discrete MIC assay entries [1]. In contrast, the majority of structurally similar pyrido[3,4‑e]triazines (e.g., 3‑methyl, 3‑ethyl, 3‑propyl analogs) lack any preclinical phase assignment, indicating that the 3,5‑dimethyl derivative has undergone more extensive biological profiling and is therefore a lower‑risk, better‑characterized starting point for further investigation.

Preclinical ChEMBL Drug discovery

Topological Polar Surface Area (TPSA) Predicts Superior Membrane Penetration Relative to 3‑Aryl Congeners

The topological polar surface area (TPSA) of 3,5‑dimethylpyrido[3,4‑e][1,2,4]triazine is 51.6 Ų [1], which lies well below the 90 Ų threshold commonly accepted for CNS penetration and is 10–20 Ų lower than the TPSA of 3‑phenyl (∼63 Ų) and 3‑benzyl (Triafungin, ∼63 Ų) analogs. The lower TPSA, combined with the compound’s moderate LogP, suggests improved passive membrane permeability across both fungal and mammalian cell barriers.

TPSA CNS penetration Physicochemical

Recommended Application Scenarios for 3,5-Dimethylpyrido[3,4-e][1,2,4]triazine (CAS 121845-74-7)


Broad‑Spectrum Antifungal Lead Optimization Campaigns

Teams developing next‑generation antifungals active against azole‑resistant Candida and Aspergillus should select the 3,5‑dimethyl scaffold as the starting point. Its MIC ≤16 µg/mL across four major pathogenic genera, combined with the lowest molecular weight and lipophilicity in the active series, maximizes ligand efficiency and minimizes solubility‑related attrition [1][2].

Fragment‑Based Drug Discovery (FBDD) Against Fungal or Kinase Targets

With a molecular weight of 160 Da and TPSA of 51.6 Ų, the compound fulfills all “rule‑of‑three” criteria for fragment libraries. Its proven antifungal bioactivity (7 MIC data points curated in ChEMBL) provides a validated starting point for fragment growing or linking strategies [3][4].

Physicochemical Benchmarking of Pyridotriazine Scaffolds

Procurement managers comparing alternative pyrido[3,4‑e]triazine building blocks should prioritize 3,5‑dimethyl over 3‑aryl analogs when the development candidate requires LogP <1, TPSA <60 Ų, or minimal molecular complexity. The quantitative differentiation in LogP (Δ –2.2) and TPSA (Δ –11 Ų) documented in PubChem provides objective selection criteria [5].

Preclinical Antifungal Profiling and Structure–Activity Relationship (SAR) Studies

Because the compound has already been tested in agar‑dilution MIC assays against four key fungal genera and carries a Preclinical ChEMBL designation, it serves as a pre‑qualified reference standard for SAR expansion, saving 4–6 weeks of initial triage screening compared to uncharacterized triazine analogs [1][3].

Quote Request

Request a Quote for 3,5-Dimethylpyrido[3,4-e][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.